molecular formula C14H22N2O2 B14846637 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14846637
M. Wt: 250.34 g/mol
InChI Key: MGVWQXHYXRUVJO-UHFFFAOYSA-N
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Description

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with a dimethylamine substituent. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps:

Chemical Reactions Analysis

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of oxygen-containing groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-11-8-13(16(4)5)15-9-12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

MGVWQXHYXRUVJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1OC2CC2)N(C)C

Origin of Product

United States

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